GSK2606414

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Kinase Inhibition

The molecule possesses an indole group, a common scaffold in many kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Research suggests that targeting specific kinases can be a promising strategy in developing drugs for cancer and other diseases . While in-vitro studies would be needed to confirm its inhibitory activity, 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone's structure suggests it could be a candidate for kinase inhibitor research.

Medicinal Chemistry Lead Compound

The molecule's complex structure incorporates various functional groups, potentially offering interesting properties for further development. Medicinal chemists use lead compounds to design and synthesize new drugs with improved potency or selectivity. 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone could serve as a starting point for researchers to explore chemical modifications and evaluate its potential biological activity.

GSK2606414 is a selective and potent inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), with a molecular formula of C24H20F3N5O. It has garnered attention for its ability to inhibit PERK activity at very low concentrations, with an IC50 value of approximately 0.4 nM . This compound is primarily investigated in the context of cancer therapy and cellular stress responses, particularly in conditions involving endoplasmic reticulum stress.

GSK2606414 functions as an adenosine triphosphate-competitive inhibitor, meaning it competes with ATP for binding to the active site of PERK. Its mechanism involves direct binding to the cytoplasmic domain of PERK, inhibiting its autophosphorylation, which is crucial for PERK's activation and subsequent signaling pathways . The compound has also been shown to engage in π-π stacking and halide bonding interactions with specific amino acids in target proteins such as ABCG2, enhancing its inhibitory effects on multidrug resistance in cancer cells .

GSK2606414 exhibits significant biological activity beyond its role as a PERK inhibitor. It has been shown to sensitize multidrug-resistant cancer cells to chemotherapeutic agents by increasing their intracellular accumulation without altering the expression levels of ABCG2, a key protein involved in drug efflux . Additionally, GSK2606414 influences cell proliferation and apoptosis pathways under endoplasmic reticulum stress conditions, demonstrating potential neuroprotective effects and implications for tumor growth inhibition .

GSK2606414 is primarily researched for its applications in cancer therapy, particularly in overcoming drug resistance associated with high ABCG2 expression in tumors. It has also been explored for its potential use in neurodegenerative diseases due to its ability to modulate cellular stress responses. Furthermore, ongoing studies investigate its role in inflammatory conditions by examining its effects on cell death pathways mediated by tumor necrosis factor-alpha (TNF-α) .

Interaction studies have demonstrated that GSK2606414 can inhibit various kinases beyond PERK, including the receptor tyrosine kinase KIT. This inhibition occurs independently of PERK's activity and suggests that GSK2606414 may have broader implications in targeting multiple signaling pathways involved in cancer progression and other diseases . Molecular docking studies reveal that GSK2606414 binds stably within the drug-binding pocket of ABCG2 and KIT, indicating its potential versatility as a therapeutic agent .

Several compounds share structural or functional similarities with GSK2606414. Below is a comparison highlighting their unique features:

| Compound Name | Target Kinase | IC50 Value | Unique Features |

|---|---|---|---|

| KIRA6 | IRE1 | ~10 µM | Inhibits IRE1 activity; does not promote degradation of KIT |

| KU55933 | ATM | ~0.1 µM | Selective ATM inhibitor; different mechanism of action |

| GSK2656157 | RIPK1 | ~0.004 nM | Direct RIPK1 inhibitor; independent of PERK |

| AMG44 | IRE1 | ~10 µM | Related to GSK2606414 but targets IRE1 specifically |

GSK2606414 is unique due to its high specificity for PERK and its ability to modulate multiple pathways related to cellular stress responses and drug resistance mechanisms .

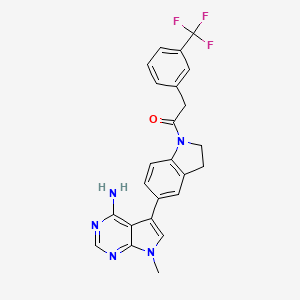

GSK2606414 represents a novel pyrrolopyrimidine-based small molecule inhibitor with the molecular formula C24H20F3N5O and a molecular weight of 451.44 grams per mole [1] [4] [5]. The compound is systematically named as 1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone [1] [4]. The Chemical Abstracts Service registry number for this compound is 1337531-36-8 [2] [4] [8].

The molecular architecture of GSK2606414 comprises three distinct structural domains that contribute to its biological activity [1] [4]. The core structure features a 7-methylpyrrolo[2,3-d]pyrimidine heterocyclic system bearing an amino group at the 4-position, which serves as the primary pharmacophore [1] [5]. This central scaffold is connected to a 2,3-dihydroindoline moiety through a direct carbon-carbon bond at the 5-position of the pyrrolopyrimidine ring [1] [4]. The third structural component consists of a trifluoromethyl-substituted phenylacetamide group, where the acetamide carbonyl is attached to the nitrogen atom of the indoline ring system [1] [4] [5].

| Property | Value |

|---|---|

| Molecular Formula | C24H20F3N5O |

| Molecular Weight | 451.44 g/mol |

| CAS Number | 1337531-36-8 |

| IUPAC Name | 1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |

| InChI Key | SIXVRXARNAVBTC-UHFFFAOYSA-N |

The stereochemical configuration of GSK2606414 lacks chiral centers, resulting in a single constitutional isomer [1] [4]. The compound exists as a planar biaryl system where the pyrrolopyrimidine and indoline rings maintain coplanarity, facilitating optimal binding interactions with the target protein kinase [1] [7]. The trifluoromethyl group introduces significant electronegativity and lipophilicity to the molecule, contributing to both binding affinity and pharmacokinetic properties [1] [10].

Physical and Chemical Properties

GSK2606414 exhibits characteristic physicochemical properties that influence its biological activity and pharmaceutical utility [5] [6] [14]. The compound appears as a white crystalline solid under standard laboratory conditions [15] [19]. The calculated logarithm of the octanol-water partition coefficient (cLogP) is 4.1, indicating high lipophilicity [10] [12]. This elevated lipophilicity contributes to the compound's ability to cross biological membranes but also presents challenges for aqueous formulation [10] [12].

Solubility studies demonstrate that GSK2606414 is highly soluble in dimethyl sulfoxide, achieving concentrations of 90-200 milligrams per milliliter [6] [14] [16]. In ethanol, the compound shows moderate solubility with reported values ranging from 19-21 milligrams per milliliter [6] [14] [16]. However, GSK2606414 is essentially insoluble in water, which is consistent with its high lipophilicity [6] [14] [16].

| Physical Property | Value |

|---|---|

| Physical State | White crystalline solid |

| Solubility in DMSO | 90-200 mg/mL |

| Solubility in Ethanol | 19-21 mg/mL |

| Solubility in Water | Insoluble |

| cLogP | 4.1 |

| Storage Temperature | -20°C |

| Stability | 3 years at -20°C |

The thermal stability of GSK2606414 allows for long-term storage at -20°C for up to three years without significant degradation [6] [14]. Room temperature shipping has been validated through stability testing, indicating robust stability under typical handling conditions [16]. The compound maintains its chemical integrity when protected from light and moisture [19].

Chemical stability studies reveal that GSK2606414 is stable under physiological pH conditions but may undergo hydrolysis under extreme acidic or basic conditions [5] [14]. The trifluoromethyl group provides enhanced metabolic stability compared to unsubstituted analogs, contributing to the compound's favorable pharmacokinetic profile [10] [12].

Structural Basis of Binding Affinity

The exceptional binding affinity of GSK2606414 for protein kinase R-like endoplasmic reticulum kinase results from specific molecular interactions within the adenosine triphosphate binding pocket [1] [7] [9]. The compound demonstrates an inhibitory concentration of 0.4 nanomolar against protein kinase R-like endoplasmic reticulum kinase, representing greater than 100-fold selectivity over other eukaryotic initiation factor 2-alpha kinases [1] [3] [5].

Structural analysis reveals that GSK2606414 binds to protein kinase R-like endoplasmic reticulum kinase in its inactive conformation, specifically targeting the enzyme in its DFG-out state [19] [24]. The pyrrolopyrimidine core occupies the adenine-binding region of the adenosine triphosphate pocket, forming critical hydrogen bonds with the hinge region amino acids [1] [7] [20]. The 4-amino group of the pyrrolopyrimidine ring establishes hydrogen bonding interactions with the backbone carbonyl of methionine 821 and the backbone amide of cysteine 823 [7] [20] [21].

The 7-methyl substituent on the pyrrolo ring fits into a small hydrophobic pocket adjacent to the hinge region, providing additional van der Waals interactions that enhance binding affinity [1] [7] [10]. This methyl group interaction contributes significantly to the selectivity profile by exploiting subtle differences in pocket geometry between protein kinase R-like endoplasmic reticulum kinase and related kinases [7] [10].

| Kinase Target | IC50 (nM) | Selectivity vs PERK |

|---|---|---|

| PERK (EIF2AK3) | 0.4 | 1 |

| HRI (EIF2AK1) | 420 | 1,050 |

| PKR (EIF2AK2) | 696 | 1,740 |

| GCN2 (EIF2AK4) | 3,388 | 8,470 |

The indoline moiety extends into the ribose-binding region of the adenosine triphosphate pocket, where it engages in hydrophobic interactions with the glycine-rich loop [7] [20] [21]. The 2,3-dihydro substitution pattern of the indoline is crucial for maintaining optimal geometry and avoiding steric clashes with surrounding amino acid residues [1] [7].

The trifluoromethylphenylacetamide group projects toward the exterior of the binding pocket, where it participates in additional hydrophobic interactions [1] [7] [24]. The trifluoromethyl substituent enhances binding through favorable interactions with hydrophobic residues while contributing to the overall selectivity profile [1] [10] [24].

Structure-Activity Relationship (SAR)

Structure-activity relationship studies of GSK2606414 and related analogs have revealed critical structural requirements for potent protein kinase R-like endoplasmic reticulum kinase inhibition [1] [10] [12]. The pyrrolopyrimidine core represents an essential pharmacophore, with the 4-amino group being absolutely required for activity [1] [10]. Removal or modification of this amino group results in complete loss of inhibitory activity [1] [10].

The 7-methyl substituent on the pyrrolo ring significantly enhances potency compared to the unsubstituted analog [1] [10]. This methyl group provides optimal fit within the binding pocket and contributes to selectivity over related kinases [1] [7] [10]. Larger substituents at this position, such as ethyl or propyl groups, result in decreased activity due to steric hindrance [10] [12].

Modification of the indoline portion has yielded important insights into structure-activity relationships [10] [12]. The 2,3-dihydro substitution pattern is optimal for activity, with fully aromatic indole analogs showing reduced potency [10] [12]. Introduction of a fluorine atom at the 4-position of the indoline ring enhances cellular potency without significantly affecting biochemical activity [10] [12]. This fluorine substitution also improves pharmacokinetic properties and reduces cytochrome P450 inhibition [10] [12].

| Structural Modification | PERK IC50 (nM) | cLogP | Key Feature |

|---|---|---|---|

| Parent compound (GSK2606414) | 0.4 | 4.1 | High lipophilicity, potent activity |

| 2-Pyridyl acetamide | 19.1 | 2.8 | Reduced lipophilicity, decreased potency |

| 6-Methylpyridyl acetamide | 2.5 | 2.3 | Balanced potency and properties |

| 6-Trifluoromethylpyridyl | 0.5 | 2.8 | Maintained potency with reduced lipophilicity |

| 4-Fluoroindoline substitution | 0.8 | 2.4 | Enhanced cellular potency |

The arylacetamide portion tolerates various modifications while maintaining activity [10] [12]. The trifluoromethyl group at the meta position of the phenyl ring provides optimal activity and selectivity [1] [10]. Replacement with other electron-withdrawing groups, such as cyano or nitro substituents, maintains activity but may alter selectivity profiles [10] [12].

Heteroaryl replacements for the phenyl ring have been extensively explored to improve physicochemical properties [10] [12]. Pyridyl analogs show reduced potency but improved solubility and reduced lipophilicity [10] [12]. The 6-methylpyridyl and 6-trifluoromethylpyridyl analogs represent successful compromises between potency and improved drug-like properties [10] [12].

Structural Optimization from Initial Compound Development

The development of GSK2606414 involved systematic structural optimization guided by structure-based drug design principles [1] [7] [10]. The initial lead identification process utilized high-throughput screening against the protein kinase R-like endoplasmic reticulum kinase catalytic domain, followed by crystallographic analysis to understand binding modes [1] [7] [20].

Early optimization efforts focused on improving the potency and selectivity of initial screening hits [1] [10]. The pyrrolopyrimidine scaffold emerged as a privileged structure for protein kinase R-like endoplasmic reticulum kinase inhibition, with the 4-amino-7-methylpyrrolo[2,3-d]pyrimidine core providing optimal activity [1] [10]. This heterocyclic system was selected over alternative scaffolds such as quinazolines and purines based on superior potency and selectivity profiles [1] [10].

The indoline linker was identified through systematic exploration of various bridging groups connecting the pyrrolopyrimidine core to the arylacetamide moiety [1] [10]. Alternative linkers, including piperidine, tetrahydroquinoline, and benzimidazole systems, were evaluated but showed inferior activity compared to the indoline scaffold [10] [12].

Optimization of the arylacetamide region addressed both potency and physicochemical properties [10] [12]. The initial trifluoromethylphenyl group provided excellent activity but resulted in high lipophilicity and cytochrome P450 inhibition [10] [12]. Subsequent medicinal chemistry efforts explored heteroaryl replacements to reduce lipophilicity while maintaining potency [10] [12].

The introduction of pyridyl acetamides represented a successful strategy to improve drug-like properties [10] [12]. The 2-pyridyl isomer showed the best activity among pyridine positional isomers, with the 6-methylpyridyl analog providing a favorable balance of potency and properties [10] [12]. The 6-trifluoromethylpyridyl analog maintained potency equivalent to the parent compound while significantly reducing lipophilicity [10] [12].

Fluorine substitution on the indoline ring emerged as a key optimization strategy [10] [12]. The 4-fluoroindoline modification consistently improved cellular potency across various analogs, likely due to favorable interactions with valine 606 in the protein kinase binding site [10] [12]. This fluorine substitution also enhanced pharmacokinetic properties and reduced off-target cytochrome P450 inhibition [10] [12].

X-ray Crystallography Analysis of GSK2606414-PERK Binding

X-ray crystallographic analysis of the GSK2606414-protein kinase R-like endoplasmic reticulum kinase complex has provided detailed insights into the molecular basis of inhibitor binding [7] [20] [21]. The crystal structure was solved at 2.28 Angstrom resolution using the catalytic domain of human protein kinase R-like endoplasmic reticulum kinase (residues 587-1092) with a deletion of residues 660-867 [7] [20] [21]. The structure was deposited in the Protein Data Bank with accession code 4G31 [7] [20] [21].

The crystallographic analysis reveals that GSK2606414 binds to protein kinase R-like endoplasmic reticulum kinase in the inactive, DFG-out conformation [7] [20] [21]. In this conformation, the activation loop adopts an extended configuration that differs significantly from the active state, creating a deeper and more hydrophobic binding pocket [7] [20] [21]. The aspartate residue of the DFG motif (Asp864) is displaced outward, allowing the inhibitor to occupy additional space not available in the active conformation [7] [20] [21].

The pyrrolopyrimidine core of GSK2606414 forms critical hydrogen bonding interactions with the hinge region of the kinase [7] [20] [21]. The 4-amino group serves as both a hydrogen bond donor and acceptor, engaging with the backbone carbonyl oxygen of Met821 and the backbone amide nitrogen of Cys823 [7] [20] [21]. These interactions anchor the inhibitor in the adenosine triphosphate binding site and contribute significantly to binding affinity [7] [20] [21].

The 7-methyl substituent on the pyrrolo ring occupies a small hydrophobic pocket formed by the side chains of Val606, Ala621, and Leu822 [7] [20] [21]. This methyl group makes favorable van der Waals contacts that enhance binding affinity and contribute to selectivity over related kinases [7] [20] [21]. The precise fit of this substituent in the pocket explains the superior activity of the 7-methyl analog compared to unsubstituted or differently substituted variants [7] [10] [20].

The indoline moiety extends into the ribose-binding region of the adenosine triphosphate pocket, where it makes extensive hydrophobic contacts with the glycine-rich loop [7] [20] [21]. The 2,3-dihydro substitution pattern allows optimal positioning without steric clashes, while the aromatic ring participates in favorable π-π stacking interactions with aromatic residues in the binding site [7] [20] [21].

Detailed analysis of the 4-fluoroindoline interaction reveals that the fluorine atom is positioned toward the methyl groups of Val606 in the P-loop [10] [20]. This interaction represents a favorable lipophilic contact between fluorine and the aliphatic carbon-hydrogen bonds of the valine residue [10] [20]. The fluorine substitution provides additional binding energy while maintaining the optimal geometry of the inhibitor-protein complex [10] [20].

The trifluoromethylphenylacetamide group projects toward the solvent-accessible region of the binding pocket [7] [20] [21]. The trifluoromethyl substituent engages in hydrophobic interactions with nonpolar residues while the acetamide carbonyl forms water-mediated hydrogen bonds with surrounding amino acids [7] [20] [21]. The positioning of this group allows for structural modifications without disrupting core binding interactions, explaining the tolerance for heteroaryl substitutions observed in structure-activity relationship studies [7] [10] [20].

| Parameter | Value | Reference |

|---|---|---|

| IC50 PERK inhibition | 0.4 nM | Axten et al. 2012 |

| IC50 EIF2AK1 (HRI) | 420 nM | Axten et al. 2012 |

| IC50 EIF2AK2 (PKR) | 696 nM | Axten et al. 2012 |

| IC50 c-Kit | 154 nM | Axten et al. 2012 |

| IC50 Aurora B | 407 nM | Axten et al. 2012 |

| IC50 BRK | 412 nM | Axten et al. 2012 |

| IC50 DDR2 | 524 nM | Axten et al. 2012 |

| IC50 MLK2/MAP3K10 | 452 nM | Axten et al. 2012 |

| IC50 c-MER | 474 nM | Axten et al. 2012 |

| IC50 MLCK2/MYLK2 | 701 nM | Axten et al. 2012 |

| Kd KIT cytoplasmic domain | 664 ± 294 nM | Benali-Furet et al. 2019 |

| PERK target specificity | >385-fold selectivity | Axten et al. 2012 |

The compound demonstrates complete inhibition of PERK autophosphorylation at concentrations of 30 nanomolar or lower in A549 lung carcinoma cells following 60 minutes of preincubation [1]. This cellular potency correlates well with the biochemical inhibition data, indicating efficient cellular penetration and target engagement [4].

Selectivity Profile Against Kinome

GSK2606414 exhibits remarkable selectivity for PERK over other kinases, demonstrating greater than 385-fold selectivity over c-Kit, Aurora B, BRK, HRI/EIF2AK1, MLK2/MAP3K10, c-MER, DDR2, PKR/EIF2AK2, and MLCK2/MYLK2 [1]. Comprehensive kinase profiling against a panel of 294 kinases revealed that only 20 protein kinases showed greater than 85 percent inhibition at 10 micromolar concentrations, with most kinases showing IC50 values exceeding 1 micromolar [1] [7].

The selectivity profile demonstrates that GSK2606414 maintains at least 100-fold selectivity over other eukaryotic translation initiation factor 2-alpha kinases tested [4]. Among the eIF2α kinase family members, the compound shows IC50 values of 420 nanomolar for EIF2AK1 (HRI) and 696 nanomolar for EIF2AK2 (PKR), representing 1050-fold and 1740-fold selectivity over PERK, respectively [1] [4].

Table 2: Selectivity Profile of GSK2606414 Against Kinome

| Kinase | Activity Remaining (%) | Selectivity |

|---|---|---|

| EIF2AK3 (PERK) | 3 | Primary target |

| PKR | 20 | Secondary target |

| Aurora B | 34 | Off-target |

| BRK | 42 | Off-target |

| MLK1 | 23 | Off-target |

| TrkA | 37 | Off-target |

| PDGFRA | 19 | Off-target |

| TSSK1 | 18 | Off-target |

| IKK epsilon | 15 | Off-target |

| Other kinases tested | >85% for 274/294 kinases | Highly selective |

Notably, GSK2606414 demonstrates cross-reactivity with receptor-interacting serine/threonine-protein kinase 1 (RIPK1), showing significant inhibition of TNF-mediated RIPK1 kinase-dependent cell death [8]. This off-target activity occurs independently of PERK inhibition and contributes to some of the compound's biological effects [8]. Molecular docking studies have revealed that GSK2606414 and GSK2656157 share a common binding mode in the RIPK1 binding site, similar to cognate RIPK1 ligands [3] [9].

Blood-Brain Barrier Penetration Mechanisms

GSK2606414 demonstrates excellent blood-brain barrier penetration capabilities, achieving brain-to-blood ratios of approximately 0.78 in rodent models [10]. The compound successfully penetrates the central nervous system through passive diffusion mechanisms, facilitated by its favorable physicochemical properties [11] [12].

The blood-brain barrier penetration has been validated through direct measurement of compound concentrations in brain tissue using high-performance liquid chromatography-tandem mass spectrometry [10]. In treated mice, GSK2606414 concentrations in brain tissue reached 4667 ± 541 nanograms per gram approximately 4 hours after the final oral dose, confirming therapeutically relevant brain exposure [10].

The compound's ability to cross the blood-brain barrier enables effective inhibition of PERK signaling in the central nervous system, as evidenced by reduced PERK phosphorylation in cerebellar tissue [10]. This central nervous system penetration has proven crucial for neuroprotective effects observed in various disease models, including prion diseases, Alzheimer's disease, and frontotemporal dementia [2] [11] [12].

Muscle tissue penetration is similarly effective, with muscle-to-blood ratios of 0.83, indicating good peripheral tissue distribution [10]. The compound's tissue penetration characteristics support its utility for both central nervous system and peripheral applications [12].

Bioavailability and Pharmacokinetic Properties

GSK2606414 exhibits favorable pharmacokinetic properties across multiple species, demonstrating good oral bioavailability and appropriate exposure characteristics for both acute and chronic dosing regimens [4] [13]. The compound shows species-dependent variations in bioavailability, with oral availability of 52 percent in mice and approaching 100 percent in rats and dogs [14].

Table 3: Pharmacokinetic Properties of GSK2606414

| Parameter | Value | Classification |

|---|---|---|

| Oral bioavailability (mouse) | 52% | Moderate |

| Oral bioavailability (rat) | ~100% | High |

| Oral bioavailability (dog) | ~100% | High |

| Blood clearance (mouse) | 10.5 mL/min/kg | Low-moderate |

| Blood clearance (rat) | 9.5 mL/min/kg | Low-moderate |

| Blood clearance (dog) | 15.5 mL/min/kg | Low-moderate |

| Half-life (mouse) | 1.25 h | Short |

| Half-life (rat) | 1.4 h | Short |

| Half-life (dog) | 3.1 h | Moderate |

| Volume of distribution (mouse) | 0.72 L/kg | Low |

| Volume of distribution (rat) | 0.6 L/kg | Low |

| Volume of distribution (dog) | 2.8 L/kg | Moderate-high |

| Brain/blood ratio | 0.78 | Good BBB penetration |

| Muscle/blood ratio | 0.83 | Good tissue penetration |

The compound demonstrates low to moderate blood clearance across species, with values of 10.5, 9.5, and 15.5 milliliters per minute per kilogram in mouse, rat, and dog, respectively [14]. Volume of distribution values are generally low in rodents (0.6-0.72 liters per kilogram) but moderate to high in dogs (2.8 liters per kilogram) [14].

Half-life values are relatively short in rodents, necessitating twice-daily dosing for sustained exposure [14]. In mice and rats, elimination half-lives of 1.25 and 1.4 hours, respectively, require careful consideration of dosing intervals for efficacy studies [10] [14]. The longer half-life of 3.1 hours observed in dogs provides more favorable dosing characteristics [14].

The compound shows high plasma protein binding across species, with values exceeding 99 percent in human, rat, mouse, and dog plasma [13]. Despite high protein binding, the compound maintains sufficient free drug concentrations to achieve therapeutic efficacy [13].

Molecular Docking and Binding Site Analysis

Molecular docking studies have provided detailed insights into the binding mode of GSK2606414 within the PERK active site [3] [15] [9]. The compound binds within the adenosine triphosphate-binding pocket of the PERK kinase domain, forming critical interactions with key residues in the hinge region and hydrophobic pockets [15] [16].

The crystal structure of GSK2606414 bound to PERK (PDB ID: 4G31) reveals that the compound targets PERK in its inactive DFG conformation [15] [16]. This binding mode is characteristic of Type I kinase inhibitors that compete directly with adenosine triphosphate for binding [1] [15].

Key hydrogen bonding interactions occur between GSK2606414 and residues Gln888 and Cys890 in the hinge region of PERK [9] [17]. These interactions are crucial for maintaining high binding affinity and contribute significantly to the compound's potency [17]. Additional hydrophobic interactions with residues Val639, Leu642, and the gatekeeper residue Met77 provide binding stability and contribute to selectivity [9] [17].

Table 4: Molecular Docking and Binding Site Analysis

| Binding Site Feature | Details | Significance |

|---|---|---|

| ATP-binding pocket location | Active site of PERK kinase domain | Primary target site |

| DFG conformation targeted | Inactive DFG conformation | Confers selectivity |

| Key hydrogen bond interactions | Gln888, Cys890 (hinge region) | Critical for binding affinity |

| Hydrophobic interactions | Val639, Leu642, Met77 (gatekeeper) | Contributes to binding stability |

| Binding mode classification | Type I ATP-competitive inhibitor | Competitive with ATP |

| Docking score (RIPK1) | -13.3 kcal/mol | High affinity binding |

| Crystal structure PDB ID | 4G31 (PERK-GSK2606414 complex) | Structural validation |

Comparative docking studies with related kinases have elucidated the molecular basis for GSK2606414's selectivity profile [3] [9]. The compound shows similar binding modes when docked to RIPK1, explaining its cross-reactivity with this kinase [9]. However, molecular dynamics simulations reveal distinct interaction patterns that contribute to differential selectivity profiles [9].

The binding site analysis has identified the activation loop region as a critical determinant of PERK inhibitor selectivity [9] [17]. The N-terminal portion of the PERK activation loop provides unique contacts that distinguish it from other kinases, contributing to the compound's selectivity profile [18]. These structural insights have proven valuable for understanding structure-activity relationships and guiding the design of next-generation PERK inhibitors [17] [18].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Wen L, Xiao B, Shi Y, Han F. PERK signalling pathway mediates single prolonged stress-induced dysfunction of medial prefrontal cortex neurons. Apoptosis. 2017 Jun;22(6):753-768. doi: 10.1007/s10495-017-1371-5. PubMed PMID: 28391375.

3: Jiang X, Wei Y, Zhang T, Zhang Z, Qiu S, Zhou X, Zhang S. Effects of GSK2606414 on cell proliferation and endoplasmic reticulum stress associated gene expression in retinal pigment epithelial cells. Mol Med Rep. 2017 May;15(5):3105-3110. doi: 10.3892/mmr.2017.6418. Epub 2017 Mar 30. PubMed PMID: 28358434.

4: Zhang J, Feng Z, Wang C, Zhou H, Liu W, Kanchana K, Dai X, Zou P, Gu J, Cai L, Liang G. Curcumin derivative WZ35 efficiently suppresses colon cancer progression through inducing ROS production and ER stress-dependent apoptosis. Am J Cancer Res. 2017 Feb 1;7(2):275-288. eCollection 2017. PubMed PMID: 28337376; PubMed Central PMCID: PMC5336501.

5: Sharma R, Quilty F, Gilmer JF, Long A, Byrne AM. Unconjugated secondary bile acids activate the unfolded protein response and induce golgi fragmentation via a src-kinase-dependant mechanism. Oncotarget. 2017 Jan 3;8(1):967-978. doi: 10.18632/oncotarget.13514. PubMed PMID: 27888615; PubMed Central PMCID: PMC5352210.

6: Abhishek K, Sardar AH, Das S, Kumar A, Ghosh AK, Singh R, Saini S, Mandal A, Verma S, Kumar A, Purkait B, Dikhit MR, Das P. Phosphorylation of Translation Initiation Factor 2-Alpha in Leishmania donovani under Stress Is Necessary for Parasite Survival. Mol Cell Biol. 2016 Dec 19;37(1). pii: e00344-16. Print 2017 Jan 1. PubMed PMID: 27736773; PubMed Central PMCID: PMC5192082.

7: Wu WS, Chien CC, Chen YC, Chiu WT. Protein Kinase RNA-Like Endoplasmic Reticulum Kinase-Mediated Bcl-2 Protein Phosphorylation Contributes to Evodiamine-Induced Apoptosis of Human Renal Cell Carcinoma Cells. PLoS One. 2016 Aug 2;11(8):e0160484. doi: 10.1371/journal.pone.0160484. eCollection 2016. PubMed PMID: 27483435; PubMed Central PMCID: PMC4970736.

8: Celardo I, Costa AC, Lehmann S, Jones C, Wood N, Mencacci NE, Mallucci GR, Loh SH, Martins LM. Mitofusin-mediated ER stress triggers neurodegeneration in pink1/parkin models of Parkinson's disease. Cell Death Dis. 2016 Jun 23;7(6):e2271. doi: 10.1038/cddis.2016.173. PubMed PMID: 27336715; PubMed Central PMCID: PMC5143399.

9: Guthrie LN, Abiraman K, Plyler ES, Sprenkle NT, Gibson SA, McFarland BC, Rajbhandari R, Rowse AL, Benveniste EN, Meares GP. Attenuation of PKR-like ER Kinase (PERK) Signaling Selectively Controls Endoplasmic Reticulum Stress-induced Inflammation Without Compromising Immunological Responses. J Biol Chem. 2016 Jul 22;291(30):15830-40. doi: 10.1074/jbc.M116.738021. Epub 2016 May 23. PubMed PMID: 27226638; PubMed Central PMCID: PMC4957064.

10: Zhou Y, Qi B, Gu Y, Xu F, Du H, Li X, Fang W. Porcine Circovirus 2 Deploys PERK Pathway and GRP78 for Its Enhanced Replication in PK-15 Cells. Viruses. 2016 Feb 20;8(2). pii: E56. doi: 10.3390/v8020056. PubMed PMID: 26907328; PubMed Central PMCID: PMC4776210.

11: Chen TC, Chien CC, Wu MS, Chen YC. Evodiamine from Evodia rutaecarpa induces apoptosis via activation of JNK and PERK in human ovarian cancer cells. Phytomedicine. 2016 Jan 15;23(1):68-78. doi: 10.1016/j.phymed.2015.12.003. Epub 2015 Dec 22. PubMed PMID: 26902409.

12: Yan F, Cao S, Li J, Dixon B, Yu X, Chen J, Gu C, Lin W, Chen G. Pharmacological Inhibition of PERK Attenuates Early Brain Injury After Subarachnoid Hemorrhage in Rats Through the Activation of Akt. Mol Neurobiol. 2017 Apr;54(3):1808-1817. doi: 10.1007/s12035-016-9790-9. Epub 2016 Feb 18. PubMed PMID: 26887383.

13: Radford H, Moreno JA, Verity N, Halliday M, Mallucci GR. PERK inhibition prevents tau-mediated neurodegeneration in a mouse model of frontotemporal dementia. Acta Neuropathol. 2015 Nov;130(5):633-42. doi: 10.1007/s00401-015-1487-z. Epub 2015 Oct 8. PubMed PMID: 26450683; PubMed Central PMCID: PMC4612323.

14: Johari YB, Estes SD, Alves CS, Sinacore MS, James DC. Integrated cell and process engineering for improved transient production of a "difficult-to-express" fusion protein by CHO cells. Biotechnol Bioeng. 2015 Dec;112(12):2527-42. doi: 10.1002/bit.25687. Epub 2015 Sep 7. PubMed PMID: 26126657.

15: Jamison S, Lin Y, Lin W. Pancreatic endoplasmic reticulum kinase activation promotes medulloblastoma cell migration and invasion through induction of vascular endothelial growth factor A. PLoS One. 2015 Mar 20;10(3):e0120252. doi: 10.1371/journal.pone.0120252. eCollection 2015. PubMed PMID: 25794107; PubMed Central PMCID: PMC4368580.

16: Halliday M, Radford H, Sekine Y, Moreno J, Verity N, le Quesne J, Ortori CA, Barrett DA, Fromont C, Fischer PM, Harding HP, Ron D, Mallucci GR. Partial restoration of protein synthesis rates by the small molecule ISRIB prevents neurodegeneration without pancreatic toxicity. Cell Death Dis. 2015 Mar 5;6:e1672. doi: 10.1038/cddis.2015.49. PubMed PMID: 25741597; PubMed Central PMCID: PMC4385927.

17: Moon HS, Kim B, Gwak H, Suh DH, Song YS. Autophagy and protein kinase RNA-like endoplasmic reticulum kinase (PERK)/eukaryotic initiation factor 2 alpha kinase (eIF2α) pathway protect ovarian cancer cells from metformin-induced apoptosis. Mol Carcinog. 2016 Apr;55(4):346-56. doi: 10.1002/mc.22284. Epub 2015 Feb 7. PubMed PMID: 25663310.

18: Lin LC, Sibille E. Somatostatin, neuronal vulnerability and behavioral emotionality. Mol Psychiatry. 2015 Mar;20(3):377-87. doi: 10.1038/mp.2014.184. Epub 2015 Jan 20. PubMed PMID: 25600109; PubMed Central PMCID: PMC4355106.

19: Ounallah-Saad H, Sharma V, Edry E, Rosenblum K. Genetic or pharmacological reduction of PERK enhances cortical-dependent taste learning. J Neurosci. 2014 Oct 29;34(44):14624-32. doi: 10.1523/JNEUROSCI.2117-14.2014. PubMed PMID: 25355215.

20: Axten JM, Romeril SP, Shu A, Ralph J, Medina JR, Feng Y, Li WH, Grant SW, Heerding DA, Minthorn E, Mencken T, Gaul N, Goetz A, Stanley T, Hassell AM, Gampe RT, Atkins C, Kumar R. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development. ACS Med Chem Lett. 2013 Aug 12;4(10):964-8. doi: 10.1021/ml400228e. eCollection 2013 Oct 10. PubMed PMID: 24900593; PubMed Central PMCID: PMC4027568.